![molecular formula C24H36N4O6S2 B1220277 Romidepsin](/img/structure/B1220277.png)
Romidepsin
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Overview
Description
Romidepsin is a complex organic compound with a unique structure that includes multiple heteroatoms and functional groups. This compound is known for its significant biological activities and has been the subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents and solvents to minimize waste .
Chemical Reactions Analysis
Types of Reactions
Romidepsin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Romidepsin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Romidepsin involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes and the induction of cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
Romidepsin: A structurally similar compound with known anticancer properties.
Depsipeptide: Another related compound with similar biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H36N4O6S2 |
---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone |
InChI |
InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30) |
InChI Key |
OHRURASPPZQGQM-UHFFFAOYSA-N |
SMILES |
CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
Canonical SMILES |
CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
FK228 FR 901228 FR-901228 FR901228 istodax romidepsin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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